molecular formula C14H11ClN2O2S B1455198 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1417422-02-6

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1455198
M. Wt: 306.8 g/mol
InChI Key: XYGQPBKTGZVZQB-UHFFFAOYSA-N
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Description

“5-Chloro-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound . It has the molecular formula C7H5ClN2 . This compound is part of a class of molecules known as pyrrolopyrazines, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of “5-Chloro-1H-pyrrolo[2,3-b]pyridine” and its derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One specific method involves the synthesis of this compound from 3-Pyridinamine, 6-chloro-2-[(1E)-2-ethoxyethenyl]- .


Molecular Structure Analysis

The molecular structure of “5-Chloro-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of this compound is Clc1ccc2[nH]ccc2n1 .


Chemical Reactions Analysis

“5-Chloro-1H-pyrrolo[2,3-b]pyridine” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . These compounds have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .


Physical And Chemical Properties Analysis

“5-Chloro-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a molecular weight of 152.58 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Heterocyclic Structures

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is utilized in the synthesis of novel heterocyclic structures. A method based on Fischer reaction in polyphosphoric acid is proposed for synthesizing previously unknown heterocyclic structures that contain this system. This method is particularly effective for synthesizing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various substituents (Alekseev et al., 2017).

Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is also instrumental in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. This process involves oxidation of tosylhydrazones and intramolecular 1,3-dipolar cycloaddition to yield tricyclic heterocycles (H. A. A. El-Nabi, 2004).

Role in Synthesizing 7-Azaindoles

It serves as a building block for synthesizing 4-substituted 7-azaindole derivatives. The reaction involves nucleophilic displacement, highlighting its versatility in creating diverse molecular structures (Figueroa‐Pérez et al., 2006).

Antibacterial Agents Synthesis

Some compounds synthesized from 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine have been screened as potential antibacterial agents. This application demonstrates its potential in medicinal chemistry and drug discovery (Abdel-Mohsen & Geies, 2008).

Experimental Charge Density Analysis

The compound has been studied for its experimental charge density distribution using high-resolution X-ray diffraction data. This research provides insights into the topological features and electronic structure of the molecule, which is crucial for understanding its chemical behavior (Hazra et al., 2012).

Safety And Hazards

The safety information for “5-Chloro-1H-pyrrolo[2,3-b]pyridine” indicates that it has hazard statements H302 and H318 . Precautionary statements include P280, P301 + P312 + P330, and P305 + P351 + P338 + P310 .

properties

IUPAC Name

5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-2-4-13(5-3-10)20(18,19)17-7-6-11-8-12(15)9-16-14(11)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGQPBKTGZVZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744186
Record name 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1417422-02-6
Record name 5-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LJ Farmer, MW Ledeboer, T Hoock… - Journal of medicinal …, 2015 - ACS Publications
While several therapeutic options exist, the need for more effective, safe, and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 84 pubs.acs.org
MP Clark, MW Ledeboer, I Davies… - Journal of medicinal …, 2014 - ACS Publications
In our effort to develop agents for the treatment of influenza, a phenotypic screening approach utilizing a cell protection assay identified a series of azaindole based inhibitors of the cap-…
Number of citations: 213 pubs.acs.org
RY Nimje, D Vytla, P Kuppusamy… - The Journal of …, 2020 - ACS Publications
Unnatural amino acids play an important role in peptide based drug discovery. Herein, we report a class of differentially protected azatryptophan derivatives synthesized from N-tosyl-3-…
Number of citations: 5 pubs.acs.org
JJ Black, CL Brummel, P McCarthy, D Messersmith… - academia.edu
While several therapeutic options exist, the need for more effective, safe and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 0 www.academia.edu
MM Elmassry, B Piechulla - Frontiers in Neuroscience, 2020 - frontiersin.org
Sense of smell in humans has the capacity to detect certain volatiles from bacterial infections. Our olfactory senses were used in ancient medicine to diagnose diseases in patients. As …
Number of citations: 40 www.frontiersin.org
W Qiao, F Wang, X Xu, S Wang, JM Regenstein, B Bao… - AMB Express, 2018 - Springer
Porphyromonas gingivalis is a pathogenic Gram-negative anaerobic bacterium that colonizes the subgingival region of gums. These bacteria can invade periodontal tissues, form …
Number of citations: 6 link.springer.com
MM Elmassry, MA Farag - Bacterial Volatile Compounds as Mediators of …, 2020 - Springer
With an increasing interest in volatiles metabolic pathways within bacterial species, investigation into the role of volatile organic compounds (VOCs) produced by different bacteria and …
Number of citations: 2 link.springer.com

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